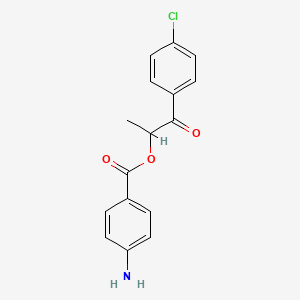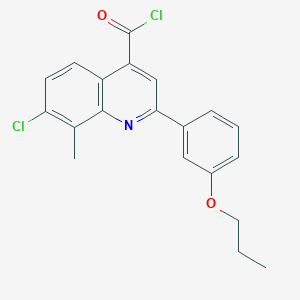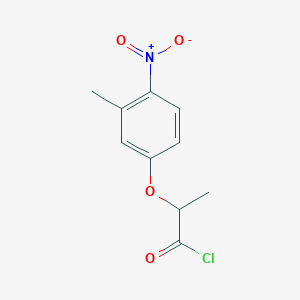![molecular formula C8H3F3O2S2 B1453477 3-(三氟甲基)噻吩并[3,2-b]噻吩-2-羧酸 CAS No. 1193388-63-4](/img/structure/B1453477.png)
3-(三氟甲基)噻吩并[3,2-b]噻吩-2-羧酸
描述
3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C8H3F3O2S2 and a molecular weight of 252.23 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a thieno[3,2-b]thiophene ring system, which is further substituted with a carboxylic acid group. It is primarily used in research and development due to its unique chemical properties.
科学研究应用
3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用机制
Mode of Action
It is known that the incorporation of a trifluoromethyl group at the 3-position of a thieno[3,4-b]thiophene can result in a significant twist of the conjugated main-chains from planarity and thus disrupt the effective conjugation in polymers with aryl repeating units . This steric hindrance can be relieved by using an alkynyl linker .
生化分析
Biochemical Properties
3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in its structure imparts unique electronic properties, making it a valuable tool in studying enzyme inhibition and activation. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, by modulating their activity through direct binding interactions .
Cellular Effects
The effects of 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in the antioxidant defense system, leading to enhanced cellular resistance to oxidative stress. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .
Molecular Mechanism
At the molecular level, 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances its binding affinity to target enzymes, leading to enzyme inhibition or activation. This compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over prolonged exposure to light and heat. Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, including upregulation of detoxifying enzymes and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid vary with different dosages in animal models. At low doses, it has been observed to enhance antioxidant defenses and improve metabolic efficiency. At high doses, it can induce toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been identified, where the beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its biotransformation and elimination. The compound can also affect the levels of key metabolites, leading to changes in metabolic flux and energy production. Its interaction with cofactors such as NADPH further influences its metabolic fate and activity .
Transport and Distribution
Within cells and tissues, 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. It has been shown to accumulate in certain cellular compartments, such as the mitochondria, where it exerts its effects on cellular metabolism. The compound’s distribution is influenced by its lipophilicity and ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid plays a critical role in its activity and function. It is directed to specific compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications. This localization is essential for its interaction with target enzymes and the modulation of cellular processes .
准备方法
The synthesis of 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)thiophene with carbon disulfide under specific conditions to form the thieno[3,2-b]thiophene ring system, followed by carboxylation to introduce the carboxylic acid group . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
化学反应分析
3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
3-(Trifluoromethyl)thieno[3,4-b]thiophene-2-ethyl carboxylate: This compound has a similar trifluoromethyl group but differs in the position of the carboxylate group and the overall ring structure.
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid: This compound has two carboxylic acid groups, providing different chemical properties and reactivity[][6].
The uniqueness of 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct electronic and steric effects, making it valuable for various research applications.
属性
IUPAC Name |
6-(trifluoromethyl)thieno[3,2-b]thiophene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3O2S2/c9-8(10,11)4-5-3(1-2-14-5)15-6(4)7(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUIOKSVKKVJAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001190248 | |
| Record name | 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001190248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-63-4 | |
| Record name | 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001190248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


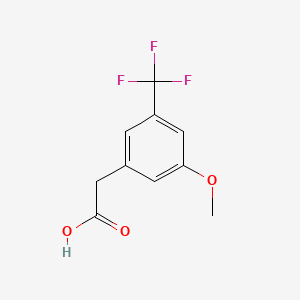
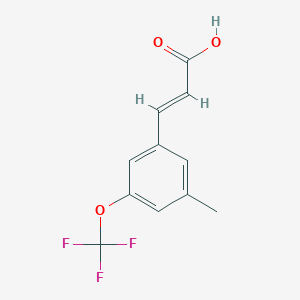
![3-[2-Methoxy-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1453397.png)
